

BI 1265162: A Preclinical Data Compendium for an Investigational ENaC Inhibitor

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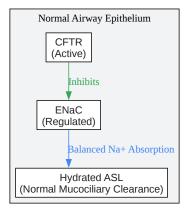
For Researchers, Scientists, and Drug Development Professionals

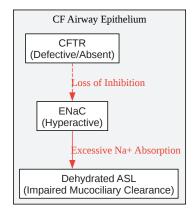
This technical guide provides an in-depth overview of the preclinical data package for **BI 1265162**, a potent and selective inhibitor of the epithelial sodium channel (ENaC). **BI 1265162** has been investigated as a potential mutation-agnostic therapeutic approach for cystic fibrosis (CF) by targeting the hyperactivated ENaC in airway epithelia, a key contributor to the dehydration of airway surfaces in CF patients.[1][2][3] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

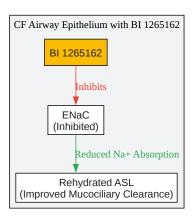
Core Mechanism of Action

In cystic fibrosis, defective or absent CFTR protein leads to hyperactivation of the epithelial sodium channel (ENaC), causing increased sodium and water absorption from the airway surface liquid (ASL).[4] This depletes the ASL, leading to dehydrated and thickened mucus that impairs mucociliary clearance, contributing to the cycle of obstruction, infection, and inflammation characteristic of CF lung disease.[4] **BI 1265162** is a small molecule designed to directly inhibit ENaC, thereby blocking this excessive sodium and water transport.[1][4] This mechanism is independent of the underlying CFTR mutation, making it a potentially universal treatment approach for all individuals with CF.[1][5]









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Figure 1: Mechanism of Action of BI 1265162 in CF Airways.

In Vitro Efficacy

The potency of **BI 1265162** was evaluated in various cell-based assays to determine its ability to inhibit ENaC-mediated sodium transport and subsequent water absorption.

Inhibition of Sodium Transport

BI 1265162 demonstrated potent, dose-dependent inhibition of Na+ transport in both mouse renal collecting duct cells (M1) and human bronchial epithelial cells (NCI-H441).[2][6] The compound exhibited a significantly higher potency compared to amiloride, a well-known ENaC inhibitor.[4][6][7]



Cell Line	BI 1265162 IC50 (M)	Amiloride IC50 (M)	Potency Fold- Increase
M1 (mouse)	3 x 10 ⁻⁹	2.10 x 10 ⁻⁷	~70-fold
NCI-H441 (human)	8 x 10 ⁻⁹	2.38 x 10 ⁻⁷	~30-fold

Table 1: In Vitro

Inhibition of ENaC-

Mediated Sodium

Transport.[6]

Inhibition of Water Resorption

Consistent with its potent inhibition of sodium transport, **BI 1265162** effectively reduced water resorption across M1 cell monolayers.[1][6]

Treatment	Inhibition of Water Transport
BI 1265162	76% reduction compared to saline control
Table 2: In Vitro Inhibition of Water Resorption in M1 Cells.[6]	

In Vivo Preclinical Models

The efficacy of **BI 1265162** was further assessed in animal models to evaluate its effects on airway fluid absorption and mucociliary clearance (MCC).

Rat Model of Airway Liquid Absorption

In a rat model, intratracheal administration of **BI 1265162** led to a dose-dependent reduction in airway fluid absorption.[1][6]



BI 1265162 Dose (μg/kg)	Inhibition of Liquid Absorption (at 3 hours)
0.03	5.9%
0.3	26.2%
3	31.3%
10	32.9%

Table 3: Dose-Dependent Inhibition of Airway Liquid Absorption in Rats.[1][6]

The estimated doses required to achieve 50%, 70%, and 90% of the maximal compound effect (ED₅₀, ED₇₀, and ED₉₀) were 0.09, 0.18, and 0.54 μg/kg, respectively.[1][6] Importantly, no dose-dependent effect on serum aldosterone levels was observed, suggesting a lack of systemic, amiloride-like effects on renal function at the tested doses.[1]

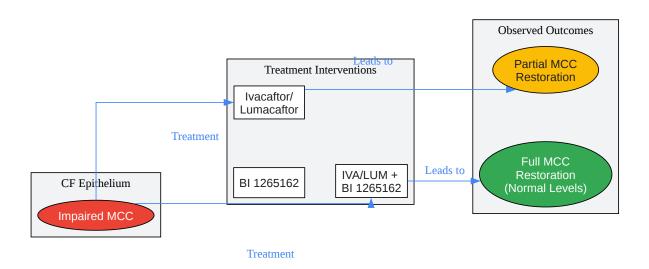
Sheep Model of Mucociliary Clearance

BI 1265162 was shown to accelerate mucociliary clearance in a sheep model, a key indicator of improved airway hydration.[1][2][5]

Synergy with CFTR Modulators

A significant finding from the preclinical evaluation is the potential for **BI 1265162** to act synergistically with CFTR modulators.[1] In studies using human bronchial epithelial cells from CF patients, the combination of **BI 1265162** with ivacaftor/lumacaftor (IVA/LUM) restored mucociliary clearance to levels observed in healthy cells.[1][7] This suggests that even with partial restoration of CFTR function by modulators, inhibiting the residual ENaC hyperactivity can lead to a more complete restoration of airway surface liquid homeostasis.[1][8]





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Figure 2: Synergistic Effect of **BI 1265162** with CFTR Modulators.

Experimental Protocols

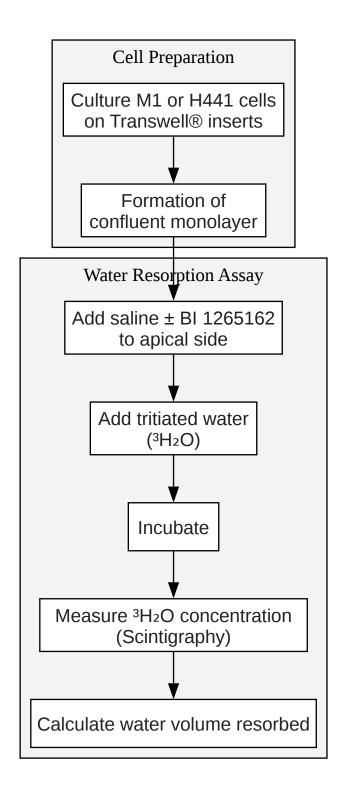
Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Sodium and Water Transport Assays

- Cell Culture: M1 (mouse renal collecting duct) and NCI-H441 (human bronchial epithelial)
 cells were cultured to form confluent monolayers on permeable supports (Transwell®
 inserts).[1]
- Sodium Transport Measurement (Ussing Chamber): The effect of BI 1265162 on ENaC-mediated sodium current was measured using Ussing chamber assays. The IC₅₀ was determined by measuring the inhibition of the amiloride-sensitive short-circuit current.[9]
- Water Resorption Assay: M1 cell layers were incubated with a defined apical volume of saline solution containing either vehicle control or BI 1265162. Tritiated water was added as



a tracer. The volume of water resorbed from the apical side was quantified by measuring the change in radioactivity using a radiometric dilution assay and scintigraphy.[1]



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Figure 3: Workflow for the In Vitro Water Resorption Assay.

In Vivo Rat Airway Liquid Absorption Model

- Animal Model: Male Wistar rats were used for this study.[9]
- Procedure: A defined volume of a test solution was instilled into the lungs of anesthetized rats. BI 1265162 or vehicle was administered intratracheally. After a set period (e.g., 3 hours), the remaining fluid in the lungs was recovered and measured. The difference between the instilled and recovered volume was used to calculate the amount of liquid absorbed.[1][9] The inhibition of absorption was calculated relative to the vehicle control group.[1]

In Vivo Sheep Mucociliary Clearance Model

- Animal Model: Sheep were used due to their lung anatomy and physiology being comparable to humans.
- Procedure: The effect of aerosolized **BI 1265162** on the rate of tracheal mucus velocity was measured. This typically involves the deposition of radiolabeled markers onto the airway surface and tracking their movement over time using external imaging techniques.[1][7]

ADMET Profile

BI 1265162 exhibited a favorable in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which included:

- Metabolism: Primarily hepatic metabolism.[9]
- Permeability: Low permeability across airway epithelial cell monolayers (Calu-3).
- Cytotoxicity: No significant cytotoxicity was observed in human bronchial epithelial cells, rat hepatocytes, or U937 leukemic cells.[9]
- Off-Target Effects: No significant off-target effects were identified in a panel of 44 targets at a concentration of 10 μM.[9]
- Safety: In vivo safety studies in guinea pigs showed no increase in acetylcholine-induced bronchoconstriction.[9]



Conclusion

The preclinical data for **BI 1265162** demonstrate that it is a potent and selective ENaC inhibitor. It effectively reduces sodium and water transport in vitro and in vivo, leading to improved mucociliary clearance in animal models.[1][5] The data also support a synergistic effect when combined with CFTR modulators, suggesting its potential as both a monotherapy and an add-on therapy for individuals with cystic fibrosis, irrespective of their CFTR mutation.[1][8] These promising preclinical findings supported the progression of **BI 1265162** into clinical development.[5]

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